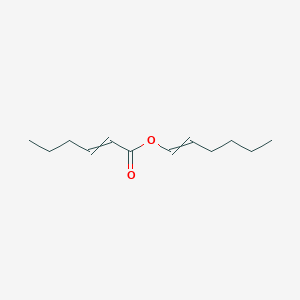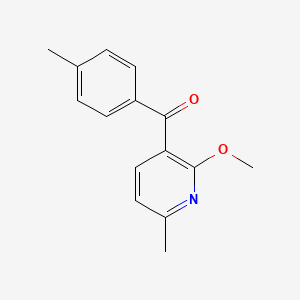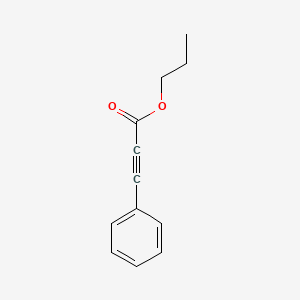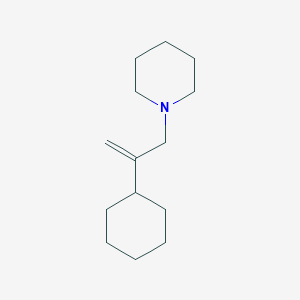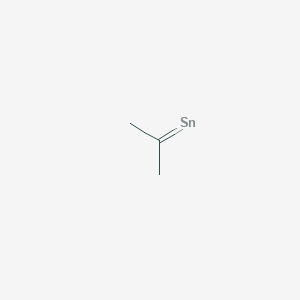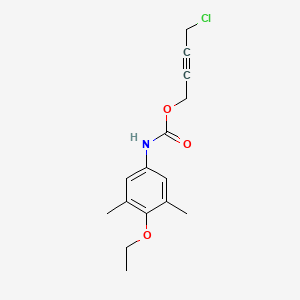
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in pesticides and pharmaceuticals. The presence of both alkyne and aromatic groups in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobut-2-yn-1-yl acetate
- [(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
Barban: 4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate
Uniqueness
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to the presence of the ethoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features differentiate it from similar compounds and may provide distinct advantages in specific applications.
Eigenschaften
CAS-Nummer |
84971-25-5 |
|---|---|
Molekularformel |
C15H18ClNO3 |
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
4-chlorobut-2-ynyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H18ClNO3/c1-4-19-14-11(2)9-13(10-12(14)3)17-15(18)20-8-6-5-7-16/h9-10H,4,7-8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
YSZAZRLCYCVKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OCC#CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


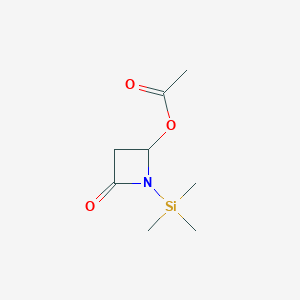
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
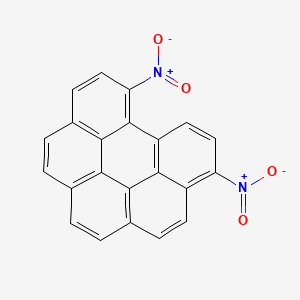
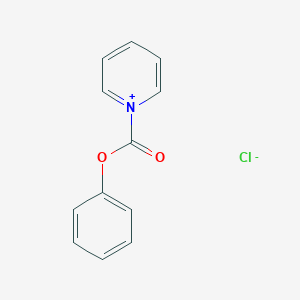

![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
